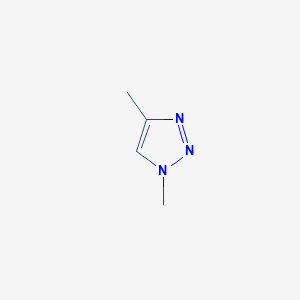

![molecular formula C8H9BrS B1339346 2-Brom-4,5,6,7-Tetrahydrobenzo[b]thiophen CAS No. 111873-07-5](/img/structure/B1339346.png)

2-Brom-4,5,6,7-Tetrahydrobenzo[b]thiophen

Übersicht

Beschreibung

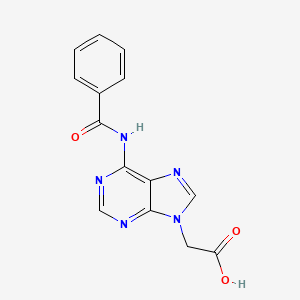

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is a chemical compound that serves as a key intermediate in the synthesis of various benzo[b]thiophene derivatives. These derivatives have been explored for their potential pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties . The compound is also involved in reactions that lead to the formation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are obtained through dehydrogenation processes .

Synthesis Analysis

The synthesis of derivatives related to 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene involves multiple steps, including Gewald three-component reactions and subsequent dehydrogenation. For instance, alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates are prepared from cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile under an air atmosphere to yield the desired products . Additionally, novel thiophene derivatives with potential pharmacological activities are synthesized from initial reactions involving 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with various organic reagents .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, ^1H NMR, MS, and elemental analysis . In some cases, the unexpected formation of isomers has been observed, which has been determined by similar spectroscopic methods . The structure of certain derivatives has also been established through X-ray crystallography, providing conclusive evidence of the molecular configuration .

Chemical Reactions Analysis

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions, including aromatic nucleophilic substitution with rearrangement . The bromination and nitration of related benzo[b]thiophene derivatives have been studied, leading to the formation of products with different substitution patterns, which are influenced by the reaction conditions and the presence of substituents on the thiophene ring . An "abnormal" bromination reaction selectivity has been observed in some cases, which is attributed to a "non-planar" conjugated model affecting the electron delocalization and reaction active energy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene and its derivatives are inferred from their synthesis and molecular structure. The reactivity of these compounds in various chemical reactions suggests that they possess electrophilic sites that are susceptible to nucleophilic attack. The presence of bromine and other substituents on the thiophene ring influences the electron density and, consequently, the reactivity of these molecules . The pharmacological screening of some derivatives indicates that they have significant biological activities, which could be related to their chemical properties .

Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

NRF2-Aktivierung: 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene, die eng mit der betreffenden Verbindung verwandt sind, haben sich gezeigt, dass sie NRF2 über einen nicht-elektrophilen Mechanismus aktivieren. Diese Aktivierung spielt eine Rolle bei der Hemmung von Entzündungen in Makrophagen, die durch LPS von E. coli stimuliert werden, und zeigt eine moderate Stabilität in Lebermikrosomen .

Antiproliferative Aktivität: Verbindungen auf Basis des 4,5,6,7-Tetrahydrobenzo[b]thiophen-Skeletts wurden für ihre antiproliferative Aktivität auf Krebszelllinien entwickelt und synthetisiert. Sie wurden auch auf ihre Fähigkeit bewertet, die Tubulinpolymerisation zu hemmen und den Zellzyklus zu beeinflussen .

Chemische Synthese: 3Schiff-Base-Bildung: Das Aminocarboxyalkyl-Derivat von 4,5,6,7-Tetrahydrobenzo[b]thiophen wurde verwendet, um eine potentiell tridentate Schiff-Base (HSAT) zu erhalten, die eine Reihe von Kupfer(II)-Komplexen gebildet hat .

Anwendungen in der Materialwissenschaft: 4Organische Halbleiter: Thiophenderivate sind in der Weiterentwicklung organischer Halbleiter, organischer Feldeffekttransistoren (OFETs) und der Herstellung organischer Leuchtdioden (OLEDs) prominent .

Biologische Studien: 5. Synthetische Thiophen-Therapeutika Eine Reihe von Thiophen-incorpirierenden Pyrazolon-Einheiten wurde für therapeutische Bedeutung synthetisiert. Diese Verbindungen wurden durch Diazo-Kopplung von Diazoniumsalzen von 3-substituierten-2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophenen mit verschiedenen Pyrazolon-Derivaten erhalten .

Molekular-Docking-Studien: 6Biologische und molekulare Docking: 4,5,6,7-Tetrahydrobenzo[b]thiophen-3-carbonitril-Derivate wurden mit aktiven Carbonylverbindungen für die Synthese und biologische Studien, einschließlich Molekular-Docking, umgesetzt .

X-Mol MDPI Thermo Fisher Scientific BMC Chemistry Springer ACS Publications

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is NRF2 (Nuclear factor erythroid 2-related factor 2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene activates NRF2 via a non-electrophilic mechanism . This activation leads to changes in the expression of antioxidant proteins, which can help protect cells from oxidative damage .

Biochemical Pathways

The activation of NRF2 by 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene affects the antioxidant response pathway . This pathway is responsible for the regulation of cellular defenses against oxidative stress. The activation of NRF2 leads to the upregulation of antioxidant proteins, which can neutralize reactive oxygen species and reduce oxidative stress .

Pharmacokinetics

It is known that the compound is moderately stable in liver microsomes , suggesting that it may have a reasonable half-life in the body

Result of Action

The activation of NRF2 by 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene leads to an increase in the expression of antioxidant proteins . This can help protect cells from oxidative damage, which is associated with various diseases, including cancer and neurodegenerative disorders .

Action Environment

The action of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene can be influenced by various environmental factors. For example, the presence of oxidative stress can enhance the activation of NRF2 . Additionally, the stability of the compound may be affected by factors such as temperature and pH.

Safety and Hazards

Zukünftige Richtungen

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene has been studied extensively in the fields of chemistry, biology, and medicine. It has shown potential as a drug target, exhibiting anti-inflammatory and anti-cancer properties . Future research may focus on further optimization to develop new chemopreventive and chemotherapeutic agents .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with certain enzymes and proteins

Cellular Effects

Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

2-bromo-4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRRLCPMBQMCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573053 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111873-07-5 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene in the context of the research paper?

A: The research paper explores the synthesis of various heterocyclic compounds and their potential biological activity. 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene plays a crucial role as a starting material in this synthetic process. Specifically, it undergoes Suzuki cross-coupling reactions with ortho-methoxy phenylboronic acids. [] This reaction yields arylated products that are subsequently cyclized to form 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. [] These resulting compounds are of interest for their potential pharmaceutical applications.

Q2: Can you elaborate on the Suzuki cross-coupling reaction involving 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene as described in the research?

A: The research paper describes a Suzuki cross-coupling reaction where 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene reacts with various ortho-methoxy phenylboronic acids. [] This reaction utilizes a palladium catalyst to facilitate the coupling between the bromine atom on the 2-position of the tetrahydrobenzothiophene ring and the boronic acid group of the phenylboronic acid. This process results in the formation of a new carbon-carbon bond, leading to the synthesis of arylated tetrahydrobenzothiophene derivatives. These derivatives are then further modified to synthesize 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)